molecular formula C21H18F2N2O4S2 B6568092 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-20-9

3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Numéro de catalogue: B6568092
Numéro CAS: 946346-20-9
Poids moléculaire: 464.5 g/mol
Clé InChI: JAPZGOUPQRKKKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the sulfonamide class, characterized by a tetrahydroquinoline core substituted with two fluorinated benzene-sulfonamide groups. Its molecular structure includes:

  • Tetrahydroquinoline backbone: A six-membered aromatic ring fused to a partially saturated nitrogen-containing ring.
  • 4-Fluorobenzenesulfonyl group: Attached to the nitrogen at position 1 of the tetrahydroquinoline.
  • 3-Fluorobenzenesulfonamide group: Linked to the nitrogen at position 6 of the tetrahydroquinoline.

The fluorine atoms enhance metabolic stability and binding interactions via electronegativity and hydrophobic effects .

Propriétés

IUPAC Name

3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-6-9-19(10-7-16)31(28,29)25-12-2-3-15-13-18(8-11-21(15)25)24-30(26,27)20-5-1-4-17(23)14-20/h1,4-11,13-14,24H,2-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPZGOUPQRKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946346-20-9) is a complex organic compound that integrates a tetrahydroquinoline moiety with sulfonamide functionalities. Its unique structure suggests potential biological activities that are currently under investigation in various research contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is characterized by the following properties:

PropertyValue
Molecular FormulaC21H18F2N2O4S2
Molecular Weight464.5 g/mol
CAS Number946346-20-9

This compound features a fluorine atom at the 3-position of the benzene ring and a 4-fluorobenzenesulfonyl group attached to the nitrogen of the tetrahydroquinoline. The presence of these functional groups contributes to its potential biological activity and therapeutic applications.

The biological activity of sulfonamides like this compound is often linked to their ability to inhibit specific enzymes or modulate cellular signaling pathways. Research indicates that compounds with similar structures may act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. Such activities suggest potential applications in treating conditions such as cancer and neurological disorders due to their ability to influence enzyme functions and cellular signaling pathways .

Case Studies and Research Findings

  • Behavioral Sensitization Studies :
    A study involving a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) demonstrated its role in modulating nicotine-induced behavioral sensitization in mice. The study found that administration of this sulfonamide significantly attenuated locomotor activity associated with nicotine exposure . While this specific study did not test 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide directly, it highlights the potential for similar compounds to influence neurobehavioral outcomes.
  • Enzyme Inhibition :
    Similar compounds have shown promise as carbonic anhydrase inhibitors, which are crucial in various physiological processes including acid-base balance and fluid secretion. The inhibition of such enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy.
  • Potential Anti-Cancer Properties :
    The structural characteristics of sulfonamides suggest they may interact with proteins involved in cancer pathways. For instance, modifications in the sulfonamide group can significantly affect interaction profiles with target proteins. This opens avenues for further research into their efficacy as anti-cancer agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamideContains methylsulfonyl instead of fluorobenzenesulfonylPotential carbonic anhydrase inhibitor
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamideBromo substitution on tetrahydroquinolineExhibits different enzyme inhibition profiles
4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideSimilar scaffold with methanesulfonyl groupInvestigated for anti-cancer properties

Comparaison Avec Des Composés Similaires

Structural Modifications and Electronic Effects

The table below compares substituents and molecular properties of structurally related compounds:

Compound Name Substituents on Tetrahydroquinoline Molecular Weight Key Activity/IC50 Source
Target Compound 1-(4-fluorobenzenesulfonyl), 6-(3-fluorobenzenesulfonamide) ~481.0* N/A
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 1-(4-fluorobenzenesulfonyl), 6-(3-chlorobenzenesulfonamide) 481.0 N/A
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 1-(4-fluorobenzenesulfonyl), 7-(2,4-difluorobenzenesulfonamide) N/A RORγ IC50 <1 μmol/L
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 1-(propylsulfonyl), 6-(3-chloro-4-fluorobenzenesulfonamide) 432.9 N/A
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide 1-benzoyl, 6-(4-fluorobenzenesulfonamide) 410.5 N/A

*Estimated based on structural similarity to .

Key Observations:
  • Fluorine vs. Chlorine: Replacing chlorine with fluorine (as in the target compound vs.
  • Positional Effects: The 2,4-difluoro analog () shows higher potency (IC50 <1 μmol/L) than mono-fluorinated compounds, suggesting synergistic electronic effects.

Pharmacological Activity

While direct data for the target compound is lacking, insights from analogs include:

  • RORγ Inverse Agonism : Compounds with fluorinated sulfonamide groups (e.g., , entry 7) exhibit IC50 values <1 μmol/L, attributed to fluorine-enhanced interactions with the ligand-binding domain .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in acyl-CoA inhibitors (), suggesting the target compound may have improved half-life over non-fluorinated analogs.

Méthodes De Préparation

Nitration of Fmoc-Protected Tetrahydroquinoline

The synthesis begins with the nitration of 1,2,3,4-tetrahydroquinoline (THQ) to introduce a nitro group at position 6 of the aromatic ring. Protection of the THQ amine with a fluorenylmethyloxycarbonyl (Fmoc) group ensures regioselectivity during nitration.

Procedure :

  • Fmoc protection : THQ is treated with Fmoc-Cl in dichloromethane (DCM) and trimethylamine (TEA) at 0°C, yielding Fmoc-THQ.

  • Nitration : A nitrating mixture (KNO₃ in H₂SO₄) is added to Fmoc-THQ in DCM at 0°C, followed by stirring at room temperature. This produces 6-nitro-Fmoc-THQ (25% yield) and 7-nitro-Fmoc-THQ (41% yield).

  • Deprotection : The Fmoc group is removed using pyrrolidine in DCM, yielding 6-nitro-THQ.

Key Data :

StepReagentsConditionsYield
Fmoc protectionFmoc-Cl, TEA0°C, 2 h85%
NitrationKNO₃, H₂SO₄0°C → RT, 2.5 h25% (6-nitro)
DeprotectionPyrrolidineRT, 30 min90%

Reduction of Nitro Group to Amine

The 6-nitro-THQ intermediate is reduced to 6-amino-THQ using catalytic hydrogenation (H₂/Pd-C) in methanol. This step generates the primary amine at position 6, which is critical for subsequent sulfonylation.

Procedure :

  • 6-Nitro-THQ is dissolved in methanol, and 10% Pd/C is added.

  • The mixture is hydrogenated at 50 psi for 6 hours, yielding 6-amino-THQ (82% yield).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation Strategy

A modified approach employs a one-pot sequential sulfonylation using 4-fluorobenzenesulfonyl chloride and 3-fluorobenzenesulfonyl chloride. However, this method results in lower yields (52%) due to competing side reactions.

Copper-Catalyzed Three-Component Coupling

A novel method from Wu et al. utilizes arylboronic acids, nitroarenes, and K₂S₂O₅ under copper catalysis to form sulfonamides. While eco-friendly, this route is less applicable to the target compound due to regiochemical constraints.

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration : The low yield (25%) of 6-nitro-THQ necessitates improved nitrating conditions or alternative directing groups.

  • Sulfonyl Chloride Stability : 3-Fluorobenzenesulfonyl chloride exhibits hygroscopicity, requiring anhydrous handling.

  • Green Chemistry : Replacing DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance sustainability .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a tetrahydroquinoline core substituted with two fluorinated benzenesulfonamide groups. The sulfonamide moieties (-SO₂NH-) enable hydrogen bonding and interactions with biological targets, while fluorine atoms enhance metabolic stability and modulate electronic properties (e.g., electron-withdrawing effects) . Structural confirmation requires techniques like NMR (¹H/¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (as demonstrated for analogs in ).

Q. What synthetic methodologies are typically employed for this sulfonamide derivative?

Synthesis involves:

  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with carbonyl compounds.
  • Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide groups .
  • Step 3 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization. Yields are often optimized by controlling reaction time, temperature (e.g., 0–25°C), and stoichiometry .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Methods :
  • NMR : ¹⁹F NMR is critical for verifying fluorine substituents.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 440.5 for the analog in ).
  • HPLC : Purity >95% is standard for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against RORγ targets?

  • Methodology :
  • Synthesize analogs with variations in fluorine positioning (e.g., 2- vs. 4-fluoro), sulfonamide linkers, or tetrahydroquinoline substituents.
  • Test IC₅₀ values using RORγ reporter assays (e.g., luciferase-based systems). Compare with reference compounds like SR1555 (IC₅₀ = 1.5 μM) and ML209 (IC₅₀ = 51 nM) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes in the RORγ ligand-binding domain .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, incubation time).
  • Resolution Strategy :
  • Validate assays with positive controls (e.g., known RORγ inhibitors).
  • Perform dose-response curves in triplicate, using standardized protocols (e.g., ATP-based viability assays).
  • Cross-reference with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .

Q. What computational approaches are suitable for predicting metabolic stability?

  • In Silico Tools :
  • ADMET Predictors : Estimate cytochrome P450 metabolism sites (e.g., CYP3A4/2D6).
  • MetaSite : Identifies vulnerable positions for oxidative metabolism, particularly on the tetrahydroquinoline core.
    • Experimental Validation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How to design experiments to investigate off-target effects in kinase signaling pathways?

  • Kinome Profiling : Use panels (e.g., KinomeScan) to screen against 468 kinases at 1 μM compound concentration.
  • Hit Validation : Confirm inhibitory activity (e.g., IC₅₀ < 10 μM) via enzymatic assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.